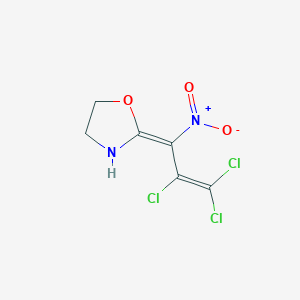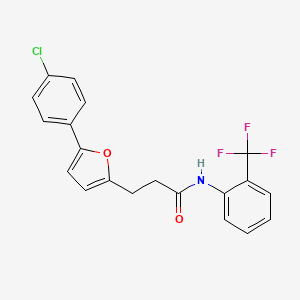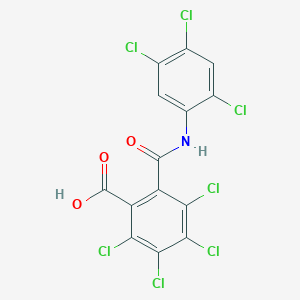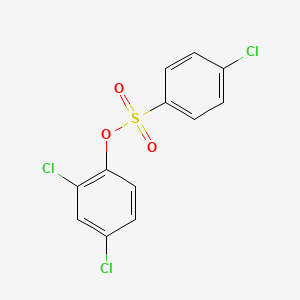![molecular formula C18H28 B11950248 Bicyclo[12.2.2]octadeca-1(16),14,17-triene CAS No. 6544-06-5](/img/structure/B11950248.png)
Bicyclo[12.2.2]octadeca-1(16),14,17-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[12.2.2]octadeca-1(16),14,17-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which forms the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[12.2.2]octadeca-1(16),14,17-triene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or alcohols.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
Aplicaciones Científicas De Investigación
Bicyclo[12.2.2]octadeca-1(16),14,17-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of bicyclic hydrocarbons and their reactivity.
Biology: It can be used to investigate the interactions of complex organic molecules with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bicyclo[12.2.2]octadeca-1(16),14,17-triene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[10.4.2]octadeca-1(16),12,14,17-tetraene-6,7-diol
- Bicyclo[10.2.2]hexadeca-1(15),12(16),13-triene
- 8-Hydroxy-bicyclo(12.2.2)octadeca-1(17),14(18),15-trien-7-one
Uniqueness
Bicyclo[1222]octadeca-1(16),14,17-triene is unique due to its specific ring structure and the presence of multiple double bonds This gives it distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
6544-06-5 |
|---|---|
Fórmula molecular |
C18H28 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
bicyclo[12.2.2]octadeca-1(16),14,17-triene |
InChI |
InChI=1S/C18H28/c1-2-4-6-8-10-12-18-15-13-17(14-16-18)11-9-7-5-3-1/h13-16H,1-12H2 |
Clave InChI |
SNTQYYKABHQQDG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCC2=CC=C(CCCCC1)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



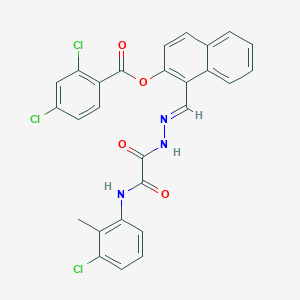
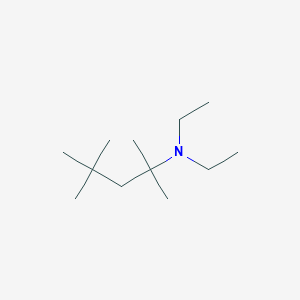
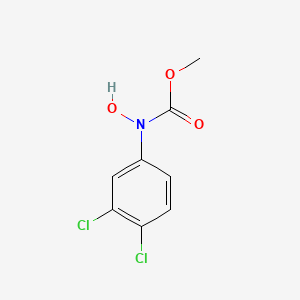
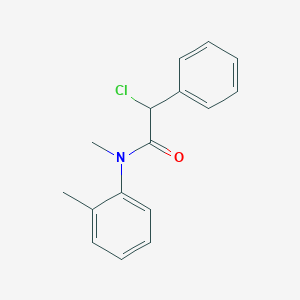

![7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B11950214.png)
